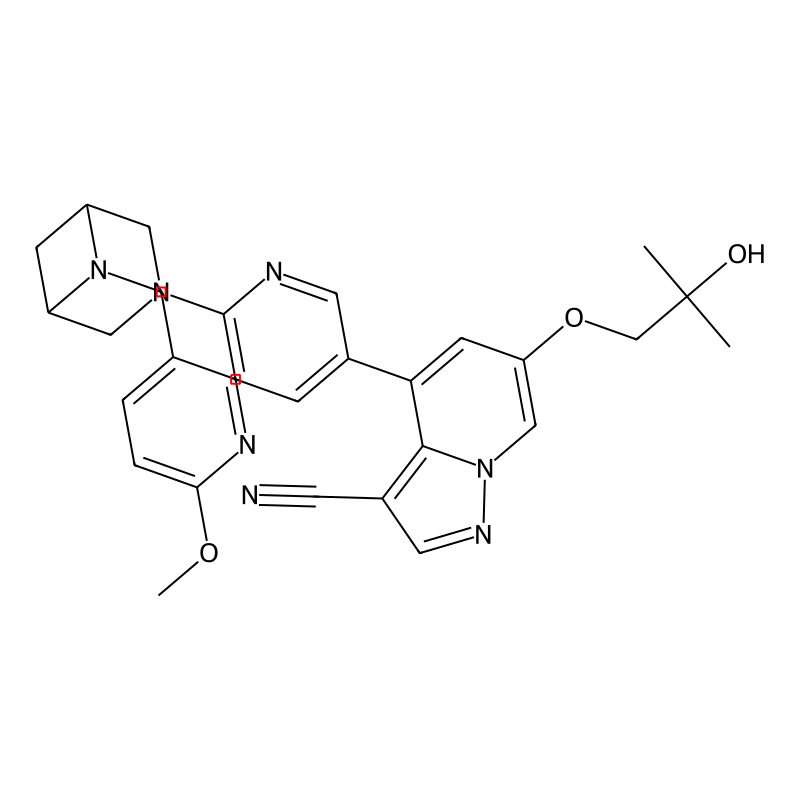

Selpercatinib

Content Navigation

Non-selective multikinase inhibitors like cabozantinib confound RET-driven studies with VEGFR2/EGFR cross-reactivity and fail against gatekeeper mutations. Selpercatinib is a highly selective RET kinase inhibitor that resolves these issues with low-nM potency (IC50 2.0-24.1 nM for V804M/L) and no off-target kinase interference. Key advantages:

- Isolates RET signaling in biochemical/cellular assays.

- Crosses blood-brain barrier (93% intracranial response) for CNS metastasis models.

- Gold standard for acquired resistance models.

- Reliable quality for global procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Selpercatinib (CAS 2152628-33-4) is a highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase [1]. In commercial and research procurement, it is prioritized as a precision targeted agent for in vitro kinase assays and in vivo xenograft models involving RET fusions (e.g., KIF5B-RET, CCDC6-RET) and activating point mutations. Unlike broad-spectrum multikinase inhibitors, selpercatinib is engineered to isolate RET-driven oncogenic signaling pathways while minimizing off-target interaction with other kinases [2]. Its procurement value is anchored in its low-nanomolar potency against both wild-type RET and acquired resistance mutations, combined with an established pharmacokinetic profile suitable for complex orthotopic and intracranial murine models [1].

Research Fit

Substituting selpercatinib with older, non-selective multikinase inhibitors (MKIs) such as cabozantinib or vandetanib fundamentally compromises experimental integrity and therapeutic modeling [1]. These older MKIs exhibit significant off-target affinity for VEGFR2 and EGFR, which introduces confounding anti-angiogenic toxicities and dose-limiting adverse events in in vivo studies, masking true RET-specific responses [1]. Furthermore, MKIs are structurally incapable of overcoming steric hindrance from RET gatekeeper mutations (e.g., V804M/L), rendering them useless in acquired resistance models [2]. While pralsetinib is another selective RET inhibitor, selpercatinib possesses a distinct pH-dependent solubility profile (ranging from ≥10 mg/mL at pH 1.3 to 0.002 mg/mL at pH 7.5) that dictates different formulation requirements, making the two non-interchangeable in rigorous preclinical workflows [3].

Substitution Risk

References

- [1] JNCCN, 'Response to Selpercatinib in a Patient With Recurrent Glioblastoma and RET Amplification', 2022.

- [2] NIH PMC, 'Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs', 2023.

- [3] Health Canada (HRES), 'PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION: RETEVMO (Selpercatinib)', 2024.

Selectivity vs. Multikinase Inhibitors

Selpercatinib is distinguished by its extreme selectivity for RET kinase over other targets, particularly VEGFR2 [1]. While older MKIs like vandetanib and cabozantinib inhibit RET, they also potently inhibit VEGFR2, leading to confounding anti-angiogenic effects and dose-limiting toxicities in animal models [1]. Selpercatinib demonstrates an IC50 of 1.0–14.0 nM for wild-type RET while sparing VEGFR2, allowing researchers to isolate RET-dependent signaling without the systemic toxicity associated with VEGFR2 blockade .

| Evidence Dimension | Target selectivity (RET vs. VEGFR2) |

| Target Compound Data | Selpercatinib (RET IC50: 1.0–14.0 nM; spares VEGFR2) |

| Comparator Or Baseline | Cabozantinib/Vandetanib (Potent dual RET/VEGFR2 inhibitors) |

| Quantified Difference | Selpercatinib isolates RET signaling without the dose-limiting VEGFR2-mediated toxicities inherent to MKIs. |

| Conditions | In vitro cell-free kinase assays and in vivo tolerability models |

Procuring selpercatinib ensures that observed phenotypic or apoptotic effects in models are strictly RET-mediated rather than artifacts of off-target angiogenesis inhibition.

Pralsetinib: inhibits TRKA/B/C

V804M Gatekeeper Mutation Efficacy

A critical procurement driver for selpercatinib is its structural ability to bypass the steric hindrance caused by the RET V804M/L gatekeeper mutations[1]. In Ba/F3 engineered cell models and enzymatic assays, selpercatinib maintains low-nanomolar potency against the RET V804M mutation, with an IC50 of 2.0 to 24.1 nM . In stark contrast, legacy MKIs such as cabozantinib and vandetanib suffer a near-complete loss of activity against these specific gatekeeper alterations at physiologically tolerable doses[1].

| Evidence Dimension | Inhibitory potency against RET V804M |

| Target Compound Data | Selpercatinib (IC50 = 2.0 – 24.1 nM) |

| Comparator Or Baseline | Cabozantinib and Vandetanib (Unable to effectively inhibit V804M) |

| Quantified Difference | Selpercatinib retains low-nanomolar efficacy against V804M, whereas MKIs are structurally blocked by the bulky methionine substitution. |

| Conditions | Enzymatic IC50 assays and Ba/F3 engineered RET-mutant cell lines |

For laboratories studying acquired resistance in RET-driven cancers, selpercatinib is a mandatory positive control and baseline therapeutic that older MKIs cannot replace.

pH-Dependent Solubility Constraints

Selpercatinib exhibits a highly pH-dependent aqueous solubility profile, which is critical for in vivo dosing formulation [1]. It is sparingly soluble at low pH (≥10 mg/mL at pH 1.3) but becomes practically insoluble at neutral pH (0.002 mg/mL at pH 7.5) [1]. Consequently, co-administration with gastric acid-reducing agents like proton pump inhibitors (e.g., omeprazole) in fasting states decreases selpercatinib's AUC by 69% and Cmax by 88% [2]. This necessitates strict formulation and dosing protocols in murine models to ensure adequate bioavailability.

| Evidence Dimension | Aqueous solubility and absorption |

| Target Compound Data | Selpercatinib (≥10 mg/mL at pH 1.3; 0.002 mg/mL at pH 7.5) |

| Comparator Or Baseline | Standard neutral pH formulations (Poor absorption) |

| Quantified Difference | A shift from acidic to neutral gastric pH reduces selpercatinib AUC by 69% and Cmax by 88%. |

| Conditions | In vivo pharmacokinetic profiling (fasting state with/without omeprazole) |

Researchers must procure and formulate selpercatinib with precise attention to pH and vehicle selection to prevent catastrophic loss of in vivo exposure.

Intracranial Efficacy in Orthotopic Brain Metastasis Models

Selpercatinib is specifically engineered to achieve sufficient central nervous system (CNS) penetrance to treat intracranial lesions, a common site for RET-driven metastasis [1]. In orthotopic RET fusion-positive preclinical models, selpercatinib demonstrates robust intracranial antitumor activity [2]. Clinically, this translates to an intracranial objective response rate (iORR) of up to 93% in evaluable patients with RET fusion-positive NSCLC and brain metastases, significantly outperforming the historical intracranial efficacy of older multikinase inhibitors [2].

| Evidence Dimension | Intracranial anti-tumor activity |

| Target Compound Data | Selpercatinib (iORR ~82-93% and robust orthotopic tumor shrinkage) |

| Comparator Or Baseline | Legacy MKIs (Poor CNS penetrance and minimal intracranial response) |

| Quantified Difference | Selpercatinib provides definitive intracranial efficacy where older targeted therapies fail to cross the blood-brain barrier effectively. |

| Conditions | Orthotopic RET fusion-positive xenografts and clinical CNS metastasis cohorts |

Selpercatinib is the preferred agent for researchers developing or utilizing orthotopic brain metastasis models for RET-driven malignancies.

Pralsetinib IC50 0.024 µM

Acquired TKI Resistance Models

Because selpercatinib effectively inhibits the RET V804M/L gatekeeper mutations (IC50 ~2.0-24.1 nM), it is the premier choice for establishing baseline efficacy in acquired resistance models . Researchers use it to benchmark next-generation inhibitors or to study emerging solvent-front mutations (e.g., RET G810R) that confer resistance to selpercatinib itself.

Orthotopic Intracranial Xenografts

Given its validated ability to cross the blood-brain barrier and achieve high intracranial response rates (up to 93% iORR), selpercatinib is highly suited for orthotopic murine models of RET-fusion brain metastases [1]. It serves as a reliable positive control for evaluating the CNS penetrance and intracranial tumor shrinkage of novel compounds [1].

Precision Kinase Selectivity Assays

In biochemical and cellular assays requiring the strict isolation of RET signaling pathways, selpercatinib is utilized over MKIs like vandetanib or cabozantinib [2]. Its lack of VEGFR2 and EGFR cross-reactivity ensures that observed phenotypic changes, such as apoptosis or reduced proliferation, are exclusively attributable to RET inhibition[2].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Retsevmo as monotherapy is indicated for the treatment of adults and adolescents 12 years and older with advanced RET-mutant medullary thyroid cancer (MTC)advanced RET fusion-positive non-small cell lung cancer (NSCLC) not previously treated with a RET inhibitoradvanced RET fusion-positive thyroid cancer who require systematic therapy following prior treatment

Treatment of all conditions included in the category of malignant neoplasms (except haematopoietic and lymphoid tissue neoplasms)

Livertox Summary

Drug Classes

Antineoplastic Agents, Kinase Inhibitors

Mechanism of Action

Absorption Distribution and Excretion

Selpercatinib administered as a single 160 mg dose in healthy individuals was primarily recovered in feces (69%, 14% unchanged) and urine (24%, 12% unchanged).

Selpercatinib has an apparent volume of distribution of 191 L; the volume of distribution increases with increasing body weight.

Selpercatinib has an apparent clearance of 6L/h; the clearance increases with increasing body weight.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Russo A, Lopes AR, McCusker MG, Garrigues SG, Ricciardi GR, Arensmeyer KE, Scilla KA, Mehra R, Rolfo C: New Targets in Lung Cancer (Excluding EGFR, ALK, ROS1). Curr Oncol Rep. 2020 Apr 16;22(5):48. doi: 10.1007/s11912-020-00909-8. [PMID:32296961]

Solomon BJ, Tan L, Lin JJ, Wong SQ, Hollizeck S, Ebata K, Tuch BB, Yoda S, Gainor JF, Sequist LV, Oxnard GR, Gautschi O, Drilon A, Subbiah V, Khoo C, Zhu EY, Nguyen M, Henry D, Condroski KR, Kolakowski GR, Gomez E, Ballard J, Metcalf AT, Blake JF, Dawson SJ, Blosser W, Stancato LF, Brandhuber BJ, Andrews S, Robinson BG, Rothenberg SM: RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies. J Thorac Oncol. 2020 Apr;15(4):541-549. doi: 10.1016/j.jtho.2020.01.006. Epub 2020 Jan 24. [PMID:31988000]

Subbiah V, Yang D, Velcheti V, Drilon A, Meric-Bernstam F: State-of-the-Art Strategies for Targeting RET-Dependent Cancers. J Clin Oncol. 2020 Apr 10;38(11):1209-1221. doi: 10.1200/JCO.19.02551. Epub 2020 Feb 21. [PMID:32083997]

Takahashi M, Ritz J, Cooper GM: Activation of a novel human transforming gene, ret, by DNA rearrangement. Cell. 1985 Sep;42(2):581-8. doi: 10.1016/0092-8674(85)90115-1. [PMID:2992805]

Qian Y, Chai S, Liang Z, Wang Y, Zhou Y, Xu X, Zhang C, Zhang M, Si J, Huang F, Huang Z, Hong W, Wang K: KIF5B-RET fusion kinase promotes cell growth by multilevel activation of STAT3 in lung cancer. Mol Cancer. 2014 Jul 21;13:176. doi: 10.1186/1476-4598-13-176. [PMID:25047660]

FDA Approved Drug Products: Retevmo (selpercatinib) capsules

Explore Compound Types